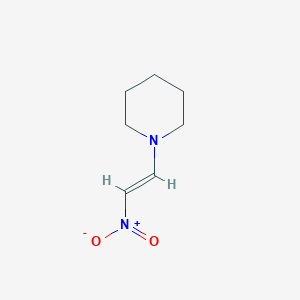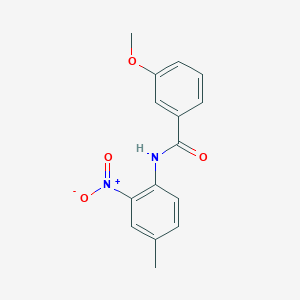
4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group attached to a tetrafluoropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine typically involves the reaction of diphenylphosphine oxide with a tetrafluoropyridine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylphosphine oxide, followed by nucleophilic substitution on the tetrafluoropyridine ring .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The diphenylphosphoryl group can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific nucleophile or redox reagent used. For example, substitution with an amine would yield an aminopyridine derivative, while reduction of the diphenylphosphoryl group could yield a phosphine oxide .
科学研究应用
4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Biological Research: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
作用机制
The mechanism of action of 4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine involves its interaction with various molecular targets. The diphenylphosphoryl group can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, the tetrafluoropyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .
相似化合物的比较
Similar Compounds
Diphenylphosphoryl Azide: Used in peptide synthesis and as a reagent in organic reactions.
4-(Diphenylphosphoryl)butan-2-one: Known for its extraction properties and selectivity towards certain metal ions.
Uniqueness
4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine is unique due to the combination of the diphenylphosphoryl group and the tetrafluoropyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity .
属性
分子式 |
C17H10F4NOP |
|---|---|
分子量 |
351.23g/mol |
IUPAC 名称 |
4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine |
InChI |
InChI=1S/C17H10F4NOP/c18-13-15(14(19)17(21)22-16(13)20)24(23,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI 键 |
QZIAMNCKZIRGPR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C(=NC(=C3F)F)F)F |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C(=NC(=C3F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(11H-indeno[1,2-b]quinoxalin-11-ylidene)acetohydrazide](/img/structure/B377392.png)
![ethyl 5-(acetyloxy)-2-[({[5-(acetyloxy)-6-bromo-3-(ethoxycarbonyl)-1-methyl-1H-indol-2-yl]methyl}anilino)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate](/img/structure/B377393.png)

![5-[2-Chloro-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377396.png)
![N-[5-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-pentadienyl]-N-phenylacetamide](/img/structure/B377397.png)



![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B377406.png)
![1-[(4-Butylphenyl)amino]-4-(methylamino)anthracene-9,10-dione](/img/structure/B377407.png)
![1-phenyl-3-[(Z)-1-phenylpropylideneamino]urea](/img/structure/B377410.png)



